molecular formula C7H6ClN3 B6300853 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 2489461-14-3

5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B6300853
CAS No.: 2489461-14-3
M. Wt: 167.59 g/mol
InChI Key: CODRHGFLLXLPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 2489461-14-3) is a high-value heterocyclic compound that serves as a versatile chemical building block in drug discovery and medicinal chemistry research . Its molecular formula is C7H6ClN3 with a molecular weight of 167.59 g/mol . The structure features a fused pyrazolo[4,3-b]pyridine core, characterized by a chlorine atom at the 5-position and a methyl group at the 1-position, which provides stability and synthetic versatility for further derivatization . This scaffold is of significant interest in scientific research, particularly for the development of novel small-molecule therapeutics. It is widely utilized as a key intermediate in the synthesis of kinase inhibitors and has been employed in the design of potent inhibitors targeting the PD-1/PD-L1 immune checkpoint interaction for cancer immunotherapy . The compound's value lies in its role as a privileged structure in medicinal chemistry, enabling researchers to explore structure-activity relationships and optimize drug-like properties in lead compound series. Attention: This product is for Research Use Only. Not for human or veterinary use .

Properties

IUPAC Name

5-chloro-1-methylpyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-6-2-3-7(8)10-5(6)4-9-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODRHGFLLXLPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enhancing Regioselectivity

  • Microwave irradiation (150°C, 20 min) reduces cyclocondensation byproducts from 15% to 3%.

  • Ionic liquid solvents (e.g., [BMIM][BF₄]) improve Japp–Klingemann reaction yields by 18%.

Chlorination Efficiency

Comparative chlorination agents:

ReagentConditionsYield (%)Purity (%)
NCSDCM, rt, 6h8598.5
Cl₂EtOAc, 0°C, 2h9289.7
SO₂Cl₂Toluene, 40°C7897.1

NCS offers optimal balance of safety and efficiency for lab-scale synthesis.

Industrial Production Considerations

Large-scale manufacturing (>100 kg) requires:

  • Cost analysis : Raw material expenses account for 63% of total costs, favoring cyclocondensation over Japp–Klingemann routes.

  • Waste management : POCl₃ neutralization generates 8 kg Ca₃(PO₄)₂ waste per kg product, necessitating advanced filtration systems.

  • Quality control : USP guidelines mandate <0.1% residual solvents (ICH Class 2), achievable via wiped-film evaporation .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include N-iodosuccinimide (NIS) for iodization and PMB-Cl for protection . Other reagents and conditions depend on the specific reaction being carried out.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, substitution reactions can yield various derivatives with different substituents at the 5-position.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). Upon binding to these kinases, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine with analogs differing in substituent positions, heterocyclic cores, and functional groups. Key differences in physicochemical properties, synthetic applications, and biological relevance are highlighted.

Positional Isomers and Halogen-Substituted Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
5-Chloro-1H-pyrazolo[3,4-b]pyridine C₆H₄ClN₃ 169.57 5399-92-8 Lacks the 1-methyl group
3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine C₆H₃BrClN₃ 232.50 1352892-94-4 Bromine at 3-position; no methyl group
4-Chloro-1H-pyrazolo[3,4-b]pyridine C₆H₄ClN₃ 169.57 1240725-66-9 Chlorine at 4-position; pyrazole-pyridine core retained
  • Bromine substitution (e.g., 3-Bromo-5-chloro analog) increases molecular weight and polarizability, which may improve interactions with hydrophobic enzyme pockets .

Heterocyclic Core Variations

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Core Structure
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine C₆H₅ClN₄ 182.59 1393181-01-5 Pyrimidine instead of pyridine
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine C₅H₂Cl₂N₄ 203.03 64321-24-0 Dichlorinated pyrimidine core
  • Dichlorination (e.g., 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine) improves electrophilicity, facilitating nucleophilic substitution reactions in drug conjugate synthesis .

Functional Group Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Functional Modifications
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate C₁₁H₁₂ClN₃O₂ 253.69 866769-80-4 Carboxylate ester at 4-position; two methyl groups
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide C₉H₁₀ClN₅O 247.67 175201-98-6 Carboxamide at 5-position; dimethyl substitution
  • Key Insights :
    • Carboxylate esters (e.g., Methyl 5-chloro-1,3,6-trimethyl derivative) enhance solubility in organic solvents, aiding in crystallography studies .
    • Carboxamide groups (e.g., 4-Chloro-1,3-dimethyl analog) improve water solubility and bioavailability, critical for oral drug formulations .

Biological Activity

5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound is characterized by a pyrazolo ring fused to a pyridine ring, featuring a chlorine atom at the 5-position and a methyl group at the 1-position. Its molecular formula is C7H6ClN3C_7H_6ClN_3 with a molecular weight of approximately 167.59 g/mol. The unique structural features contribute to its distinct biological properties and potential pharmacological applications.

This compound primarily acts as an inhibitor of tropomyosin receptor kinases (TRKs), which play a crucial role in cell proliferation and survival. By inhibiting these kinases, the compound disrupts downstream signaling pathways associated with cancer growth and progression. Additionally, it has been identified as a modulator of acid-sensing ion channels (ASIC), which are implicated in pain perception and neuroprotection.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits TRKs, leading to reduced cell proliferation in cancer cells.
Neurological Effects Modulates ASIC channels, potentially offering neuroprotective effects.
Anti-inflammatory Exhibits properties that may reduce inflammation through various pathways.
Insecticidal Activity Certain derivatives have shown potential for insecticidal applications.

Anticancer Activity

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines by targeting TRKs. For instance, research indicated that compounds within the pyrazolo[4,3-b]pyridine family displayed significant anticancer properties by disrupting signaling pathways critical for tumor survival .

Neurological Applications

The compound's ability to modulate ASIC channels suggests its potential in treating neuropathic pain and other neurological disorders. Studies have shown that modulation of these channels can alleviate pain sensations and provide neuroprotective effects against excitotoxicity.

Insecticidal Properties

Some derivatives of this compound have exhibited insecticidal activity, indicating potential applications in agricultural pest control. Further research is needed to explore the structure-activity relationships that enhance this property.

Q & A

Q. What are the primary synthetic routes for 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine, and what intermediates are critical?

The compound is synthesized via iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS), followed by PMB-Cl protection to stabilize intermediates. Subsequent steps involve deprotection and purification via column chromatography. Key intermediates include the iodized pyrazolopyridine and PMB-protected derivatives, which are essential for achieving regioselective substitution .

Q. Which spectroscopic methods are most effective for structural characterization, and what key features confirm the compound’s identity?

  • NMR : Distinct signals for the methyl group (~δ 3.9 ppm for N-CH3) and aromatic protons (δ 8.1–8.5 ppm for pyridine/pyrazole rings).
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 167.59 (C7H6ClN3) confirm molecular weight. These methods, combined with elemental analysis, validate purity and structural integrity .

Q. What substitution reactions are feasible at the 5-chloro position, and how are they performed?

The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides under basic conditions (e.g., K2CO3 in DMF at 80–100°C). Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is also viable for introducing aryl/heteroaryl groups .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve efficiency in generating pyrazolo[4,3-b]pyridine derivatives?

Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances yields by promoting uniform heating. For example, PdCl2(PPh3)2-catalyzed coupling of pyrazolopyridine intermediates with alkynes under microwave conditions (120°C, 20 min) achieves >70% yield in heterocyclic annulation reactions .

Q. What computational tools predict synthetic pathways and biological targets for this compound?

AI-driven platforms (e.g., retrosynthesis tools) use databases like Reaxys and Pistachio to propose routes based on reaction feasibility and precursor availability. Molecular docking studies suggest affinity for tropomyosin receptor kinases (TRKs), validated via in vitro kinase assays (IC50 < 100 nM for TRKA inhibition) .

Q. How do structural modifications influence biological activity in SAR studies?

  • 5-Position : Replacing Cl with bulkier groups (e.g., aryl) enhances TRK selectivity but reduces solubility.
  • 1-Methyl Group : Removal decreases metabolic stability in hepatic microsomal assays. Quantitative SAR (QSAR) models correlate logP values (<3.5) with improved blood-brain barrier penetration .

Contradictions & Resolutions

  • Synthetic Yields : reports 65–75% yields for iodization, while achieves higher yields (70–85%) via microwave-assisted coupling. This discrepancy may arise from differences in reaction scale or purification methods.
  • Biological Targets : While emphasizes TRK inhibition, highlights anti-inflammatory activity in analogs. Researchers should validate target specificity using orthogonal assays (e.g., Western blotting for TRK phosphorylation).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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